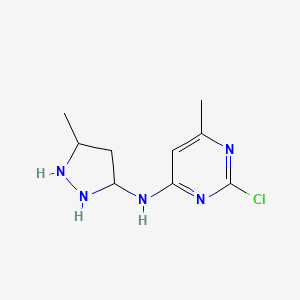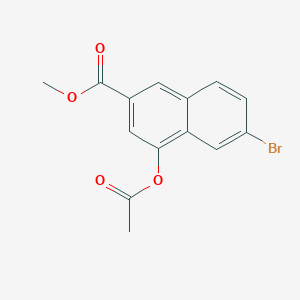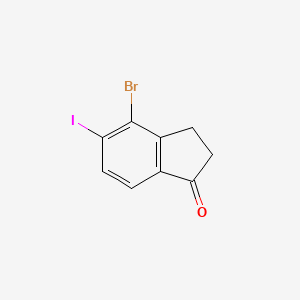![molecular formula C20H30Cl2N2 B12328803 3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride](/img/structure/B12328803.png)
3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two ethyl groups on each phenyl ring and two amine groups, making it a diamine derivative. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki coupling, where two phenylboronic acids are coupled in the presence of a palladium catalyst.
Introduction of Ethyl Groups: The ethyl groups can be introduced via Friedel-Crafts alkylation, where ethyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The introduction of amine groups can be achieved through nitration followed by reduction. The biphenyl compound is first nitrated using nitric acid, and the nitro groups are then reduced to amines using a reducing agent like hydrogen in the presence of a palladium catalyst.
Formation of Dihydrochloride Salt: The final step involves the reaction of the diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the amine groups are oxidized to nitroso or nitro groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various reduced amine derivatives.
Substitution: Formation of substituted biphenyl derivatives with different alkyl or aryl groups.
科学的研究の応用
3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine: Similar structure but with methyl groups instead of ethyl groups.
3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-dihydroxy: Similar structure but with hydroxyl groups instead of amine groups.
Uniqueness
3,3’,5,5’-Tetraethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride is unique due to its specific combination of ethyl and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
特性
分子式 |
C20H30Cl2N2 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
4-(4-amino-3,5-diethylphenyl)-2,6-diethylaniline;dihydrochloride |
InChI |
InChI=1S/C20H28N2.2ClH/c1-5-13-9-17(10-14(6-2)19(13)21)18-11-15(7-3)20(22)16(8-4)12-18;;/h9-12H,5-8,21-22H2,1-4H3;2*1H |
InChIキー |
MTNBILLBZOREQQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1N)CC)C2=CC(=C(C(=C2)CC)N)CC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


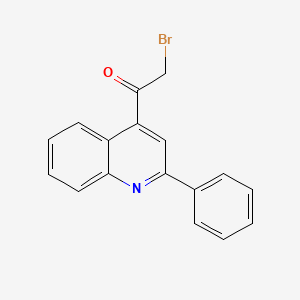
![(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12328724.png)
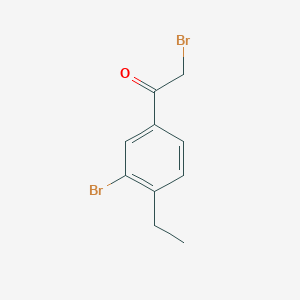
![3-Nitroimidazo[1,2-a]pyridin-7-amine](/img/structure/B12328737.png)

![tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate](/img/structure/B12328749.png)
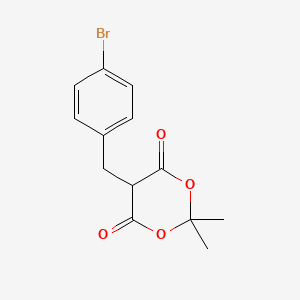
![4-[2-[3-Methoxy-4-[4-(2-pyridin-4-ylethyl)phenoxy]phenyl]ethyl]pyridine](/img/structure/B12328753.png)
![2-Amino-7H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12328761.png)
